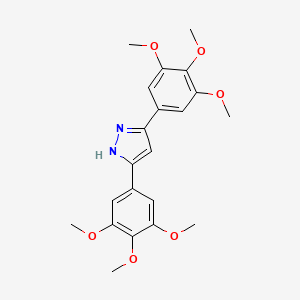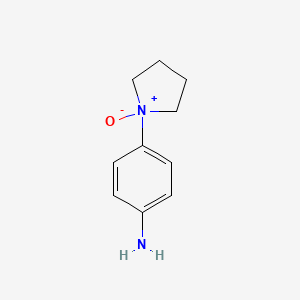![molecular formula C23H22O2 B14191482 1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-88-4](/img/structure/B14191482.png)
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of naphthopyrans, which are characterized by their fused ring structures and diverse chemical reactivity.
Preparation Methods
The synthesis of 1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthol derivatives with phenyl-substituted ketones under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthopyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the naphthopyran ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted naphthopyrans and their derivatives.
Scientific Research Applications
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-cancer and anti-inflammatory drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as photochromic materials that change color upon exposure to light.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photo-induced isomerization, leading to changes in its electronic structure and reactivity. This property is particularly useful in the development of photochromic materials. Additionally, its interaction with biological targets may involve binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be compared with other naphthopyran derivatives, such as:
1-tert-Butyl-6-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-tert-Butyl-5-methyl-1H-naphtho[2,3-c]pyran-4(3H)-one:
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-d]pyran-4(3H)-one: The change in ring fusion position affects its electronic structure and reactivity.
Properties
CAS No. |
923026-88-4 |
|---|---|
Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-tert-butyl-5-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C23H22O2/c1-23(2,3)22-18-13-16-11-7-8-12-17(16)20(15-9-5-4-6-10-15)21(18)19(24)14-25-22/h4-13,22H,14H2,1-3H3 |
InChI Key |
HLUPHIJYUCHFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C2=CC3=CC=CC=C3C(=C2C(=O)CO1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)
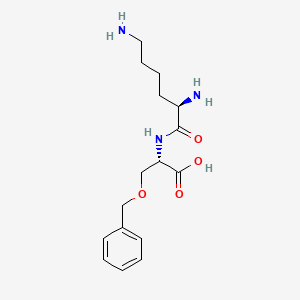
![1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14191412.png)
![4-[(Pyridin-4-yl)methoxy]butan-1-ol](/img/structure/B14191420.png)
![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)
![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)
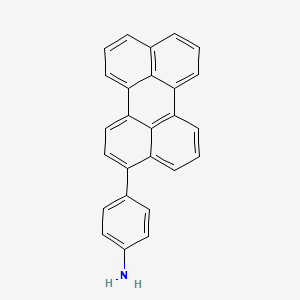
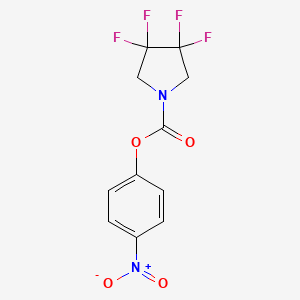
![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)


![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)
